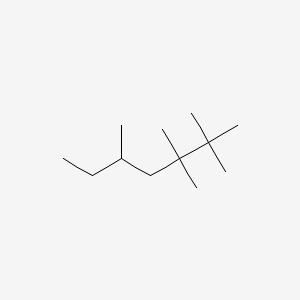

2,2,3,3,5-Pentamethylheptane

Description

2,2,3,3,5-Pentamethylheptane is a branched alkane with the molecular formula C₁₂H₂₆, characterized by a heptane backbone substituted with five methyl groups at the 2nd, 2nd, 3rd, 3rd, and 5th positions. This structural arrangement confers unique physicochemical properties, such as lower boiling points and higher volatility compared to linear alkanes of similar molecular weight, due to reduced van der Waals interactions .

Properties

CAS No. |

62198-81-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,3,3,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-10(2)9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |

InChI Key |

ZLCPPJIFAFIYPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5-Pentamethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes using strong acids as catalysts. For instance, the reaction of isobutane with isobutylene in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic cracking and alkylation processes. These methods are designed to maximize yield and efficiency while minimizing by-products. The use of zeolite catalysts in the alkylation process is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5-Pentamethylheptane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This reaction can produce carbon dioxide and water when the compound is completely oxidized.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent like potassium permanganate or oxygen.

Substitution: Halogenation typically requires halogens (e.g., chlorine) and a catalyst or light source.

Major Products

Oxidation: Produces carbon dioxide and water.

Substitution: Produces halogenated alkanes, such as this compound chloride.

Scientific Research Applications

2,2,3,3,5-Pentamethylheptane has several applications in scientific research:

Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,5-Pentamethylheptane is primarily physical rather than chemical, given its inert nature as an alkane. It interacts with other molecules through van der Waals forces, which are weak intermolecular forces. These interactions can influence the solubility and distribution of other compounds in mixtures .

Comparison with Similar Compounds

Key Findings:

- Thermodynamic Stability : Branched isomers like 2,2,4,6,6-pentamethylheptane exhibit lower enthalpy of vaporization compared to linear alkanes, favoring their use in solvents .

- Environmental Presence : 2,2,4,6,6-Pentamethylheptane is a common indoor and outdoor VOC, with higher concentrations in urban environments due to anthropogenic activities .

- Biochemical Roles : In microbial systems (e.g., Saccharopolyspora), 2,2,4,6,6-pentamethylheptane correlates with flavor compound synthesis, particularly in fermented products like Chinese Daqu .

Functional Comparisons

Volatility and Flavor Chemistry

Material Interactions

- Graphene Binding : 2,2,4,6,6-Pentamethylheptane shows strong van der Waals interactions with graphene (binding energy ~0.45 eV), outperforming linear alkanes like undecane. This property is critical for VOC sensor design .

- Isomerization Energy : The energy difference between 2,2,4,6,6-pentamethylheptane and n-dodecane is ~25 kJ/mol, highlighting the thermodynamic preference for branched structures in certain industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.